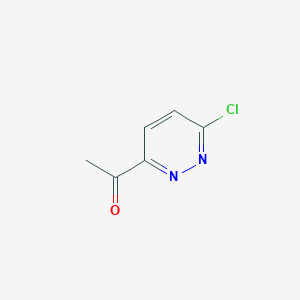

3-Acetyl-6-chloropyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVMLIDYMQRPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676511 | |

| Record name | 1-(6-Chloropyridazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214701-31-2 | |

| Record name | 1-(6-Chloropyridazin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Acetyl-6-chloropyridazine

This compound, with the CAS Number 214701-31-2, is a pivotal heterocyclic building block in the realms of pharmaceutical and agrochemical research.[1][2] Its molecular architecture, featuring a reactive acetyl group and a versatile chlorine atom on the electron-deficient pyridazine core, offers a unique platform for the synthesis of a diverse array of more complex molecules. The chloro and acetyl functional groups are particularly amenable to further chemical modifications, making this compound a valuable intermediate for developing novel therapeutic agents and crop protection agents.[2] This guide provides a senior application scientist's perspective on the viable synthetic strategies for this important compound, emphasizing the underlying chemical principles and practical considerations for its preparation.

Strategic Approaches to Synthesis: Navigating the Chemistry of the Pyridazine Ring

The synthesis of this compound is not a trivial undertaking due to the inherent electronic properties of the pyridazine ring. As a π-deficient heterocycle, it is generally deactivated towards electrophilic aromatic substitution reactions like the classical Friedel-Crafts acylation.[3][4][5] Therefore, successful synthetic strategies must employ alternative methods that leverage the specific reactivity of functional groups already present on the pyridazine core. This guide will focus on plausible and effective routes starting from the readily available precursor, 3,6-dichloropyridazine.

The selection of a synthetic pathway is a critical decision driven by factors such as the availability of starting materials, scalability, and desired purity of the final product. Below is a logical flow for considering the primary synthetic options.

Caption: Logical flow for selecting a synthesis strategy for this compound.

Methodology 1: Synthesis via Organometallic Addition to a Nitrile Precursor

This approach is arguably one of the most direct and reliable methods, leveraging the classic and well-understood reaction between an organometallic reagent and a nitrile to form a ketone after hydrolysis. The key to this strategy is the successful synthesis of the 3-cyano-6-chloropyridazine intermediate.

Step 1: Synthesis of 3-Cyano-6-chloropyridazine

The precursor, 3-cyano-6-chloropyridazine, can be prepared from 3,6-dichloropyridazine via a nucleophilic aromatic substitution reaction with a cyanide salt. The greater reactivity of one chlorine atom over the other in certain pyridazine systems allows for selective substitution.

Experimental Protocol:

-

To a solution of 3,6-dichloropyridazine (1 equiv.) in a polar aprotic solvent such as DMF or DMSO, add sodium cyanide (1.1 equiv.).

-

The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched by pouring into ice water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or recrystallization to yield pure 3-cyano-6-chloropyridazine.

Step 2: Grignard Reaction for Acetyl Group Introduction

The cyano group is an excellent electrophile for the addition of nucleophilic organometallic reagents like Grignard reagents. The reaction with methylmagnesium bromide will form an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone.[6]

Caption: Reaction pathway for the Grignard synthesis of this compound.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place a solution of 3-cyano-6-chloropyridazine (1 equiv.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (1.2 equiv.) in diethyl ether or THF dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride, followed by 2M HCl until the solution is acidic.

-

The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

-

The resulting crude product is purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.

Methodology 2: Palladium-Catalyzed Cross-Coupling and Subsequent Oxidation

A more modern and versatile approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a two-carbon unit at the 3-position of the pyridazine ring. This unit can then be oxidatively cleaved to yield the acetyl group. This method offers the advantage of milder reaction conditions and high functional group tolerance.[2]

Step 1: Introduction of a Vinyl Group via Suzuki Coupling

Starting again with 3,6-dichloropyridazine, a selective Suzuki coupling can be performed to introduce a vinyl group at the 3-position. The differential reactivity of the two chlorine atoms can often be exploited under carefully controlled conditions.

Experimental Protocol:

-

To a mixture of 3,6-dichloropyridazine (1 equiv.), potassium vinyltrifluoroborate or vinylboronic acid pinacol ester (1.5 equiv.), and a suitable base such as cesium carbonate or potassium phosphate (3 equiv.) in a solvent system like toluene/water or dioxane/water, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

-

The reaction mixture is degassed and heated under an inert atmosphere to 80-100 °C for 12-24 hours.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

-

Purification by column chromatography will yield 3-chloro-6-vinylpyridazine.

Step 2: Oxidative Cleavage to the Acetyl Group (Wacker-Type Oxidation)

The terminal vinyl group can be selectively oxidized to a methyl ketone (the acetyl group) using a Wacker-type oxidation. This reaction typically employs a palladium catalyst in the presence of an oxidant.

Caption: Wacker-type oxidation for the conversion of a vinyl group to an acetyl group.

Experimental Protocol:

-

Dissolve 3-chloro-6-vinylpyridazine (1 equiv.) in a mixture of DMF and water.

-

Add palladium(II) chloride (0.1 equiv.) and copper(II) chloride (1-2 equiv.) to the solution.

-

Bubble oxygen through the reaction mixture or maintain it under an oxygen atmosphere (balloon) and stir at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed.

-

The reaction is quenched with water and extracted with a suitable solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to give this compound.

Comparative Analysis of Synthetic Routes

| Feature | Methodology 1: Grignard Reaction | Methodology 2: Cross-Coupling/Oxidation |

| Overall Steps | 2 (from 3,6-dichloropyridazine) | 2 (from 3,6-dichloropyridazine) |

| Starting Materials | 3,6-Dichloropyridazine, NaCN, CH₃MgBr | 3,6-Dichloropyridazine, Vinylboronic acid derivative |

| Key Challenges | Handling of toxic NaCN; strictly anhydrous conditions for Grignard reaction. | Selectivity in the initial cross-coupling; optimization of the Wacker oxidation. |

| Advantages | Utilizes classic, well-established reactions; potentially higher overall yield if nitrile formation is efficient. | Milder conditions for the coupling step; high functional group tolerance. |

| Disadvantages | Grignard reagents can be sensitive and difficult to handle on a large scale. | Palladium catalysts can be expensive; potential for heavy metal contamination in the final product. |

Purification and Characterization

Independent of the synthetic route chosen, the final product, this compound, requires rigorous purification and characterization to ensure its suitability for subsequent applications.

-

Purification: Flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard and effective method. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be employed to obtain highly pure material.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing the characteristic signals for the acetyl protons and the pyridazine ring protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight (156.57 g/mol ) and fragmentation pattern.[7]

-

Infrared (IR) Spectroscopy: To identify the presence of the carbonyl group (C=O stretch) of the acetyl moiety, typically in the region of 1680-1700 cm⁻¹.

-

Conclusion

The synthesis of this compound is a task that requires careful consideration of the unique reactivity of the pyridazine core. While a direct electrophilic acylation is not feasible, strategic approaches utilizing nucleophilic substitution to form a nitrile followed by a Grignard reaction, or a modern palladium-catalyzed cross-coupling and subsequent oxidation, represent robust and viable pathways. The choice between these methods will depend on the specific capabilities of the laboratory, cost considerations, and the desired scale of the synthesis. Through the application of sound synthetic organic chemistry principles, this valuable building block can be efficiently prepared, enabling further discoveries in medicinal and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Friedel-Crafts reactions for biomolecular chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Reactivity [www2.chemistry.msu.edu]

- 7. 214701-31-2|1-(6-Chloropyridazin-3-yl)ethanone|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-6-chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-6-chloropyridazine is a heterocyclic ketone that serves as a versatile intermediate in the synthesis of a wide array of functionalized pyridazine derivatives. Its unique molecular architecture, featuring a reactive chlorine atom and a modifiable acetyl group, makes it a valuable building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its structural, physical, and spectral characteristics. Furthermore, it outlines detailed protocols for its synthesis and characterization, and discusses its reactivity profile, with a focus on nucleophilic substitution reactions. This document is intended to be a critical resource for researchers and developers working with this important chemical entity.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] The inherent physicochemical properties of the pyridazine nucleus, such as its ability to participate in hydrogen bonding and its influence on molecular conformation, have led to its incorporation into a multitude of biologically active compounds. This compound emerges as a key synthetic intermediate, providing a strategic entry point for the elaboration of more complex molecules with potential therapeutic or agrochemical applications.[2][3] The presence of a chlorine atom at the 6-position offers a reactive handle for nucleophilic displacement, while the acetyl group at the 3-position can be readily transformed into a variety of other functional groups.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. This section details the known properties of this compound.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | 1-(6-chloropyridazin-3-yl)ethanone | [4] |

| Synonyms | This compound | [5] |

| CAS Number | 214701-31-2 | [2][5] |

| Molecular Formula | C₆H₅ClN₂O | [2][4][5] |

| Molecular Weight | 156.57 g/mol | [2][4] |

| Appearance | Powder or liquid | [5] |

| Purity | Typically ≥97% | [5] |

Physical Properties

Much of the publicly available data on the physical properties of this compound is based on computational predictions. Experimental verification is highly recommended for critical applications.

| Property | Predicted Value | Source(s) |

| Boiling Point | 343.874 °C at 760 mmHg | [6] |

| Flash Point | 161.77 °C | [6] |

| Density | 1.312 g/cm³ | [6] |

| pKa | -1.05 ± 0.10 | [7] |

Solubility: While specific quantitative data is scarce, this compound is generally described as being soluble in common organic solvents.

Storage: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C.[7]

Synthesis and Characterization

The synthesis of this compound typically involves the introduction of an acetyl group onto a pre-existing 6-chloropyridazine scaffold. The following represents a generalized synthetic approach based on established chemical principles.

Synthetic Workflow

The synthesis of pyridazine derivatives often starts from readily available precursors like 3,6-dichloropyridazine. A common strategy for introducing an acetyl group is through a Friedel-Crafts-type acylation or a cross-coupling reaction.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible method can be extrapolated from the synthesis of similar compounds. The following is a hypothetical, yet chemically sound, procedure that researchers can adapt and optimize.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

-

Addition of Catalyst: Cool the solution to 0 °C in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 equivalents), portion-wise while stirring.

-

Addition of Acetylating Agent: Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride (1.1 equivalents), to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

Workflow for Characterization:

Caption: Standard workflow for the characterization of synthesized this compound.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring and a singlet for the methyl protons of the acetyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the acetyl group.

-

¹³C NMR: The carbon NMR spectrum should display signals for the four carbons of the pyridazine ring, the carbonyl carbon, and the methyl carbon of the acetyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching and C=N and C=C stretching vibrations of the pyridazine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.57 g/mol ), with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Reactivity Profile and Synthetic Applications

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridazine ring, which is enhanced by the presence of the electron-withdrawing chlorine and acetyl groups. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) at the 6-position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is a good leaving group and can be readily displaced by a variety of nucleophiles. This reaction is a cornerstone for the diversification of the pyridazine scaffold.

General Reaction Scheme:

Caption: General scheme for the nucleophilic aromatic substitution of this compound.

Common Nucleophiles:

-

Amines: Primary and secondary amines react to form 6-amino-pyridazine derivatives.

-

Hydrazines: Reaction with hydrazine or substituted hydrazines yields 6-hydrazinylpyridazine derivatives, which are valuable precursors for the synthesis of fused heterocyclic systems.

-

Alkoxides and Phenoxides: These nucleophiles can be used to introduce alkoxy and aryloxy groups at the 6-position.

-

Thiols: Thiols can displace the chlorine atom to form 6-thioether-substituted pyridazines.

Transformations of the Acetyl Group

The acetyl group at the 3-position provides another site for chemical modification, further expanding the synthetic utility of this intermediate.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: The methyl group of the acetyl moiety can be oxidized to a carboxylic acid under appropriate conditions.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in condensation reactions with aldehydes and other electrophiles.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, information for structurally related compounds, such as 3-amino-6-chloropyridazine, suggests that it should be handled with care.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Inhalation: Avoid breathing dust or vapors.

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the development of new pharmaceuticals and agrochemicals. This guide has summarized the available physicochemical data and provided a framework for its synthesis, characterization, and reactivity. Further experimental investigation is warranted to fully elucidate its properties and expand its applications in chemical research.

References

- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 7. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

Navigating the Spectroscopic Landscape of 3-Acetyl-6-chloropyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Acetyl-6-chloropyridazine, a substituted pyridazine derivative, represents a key building block in medicinal and agrochemical research. Its utility as a synthetic intermediate necessitates a comprehensive understanding of its structural and electronic properties.[1] Spectroscopic analysis provides the foundational data for confirming its identity, assessing purity, and understanding its reactivity. This in-depth technical guide presents a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS No. 214701-31-2).[2][3][4] While a complete, publicly available experimental dataset for this specific molecule is not consistently reported, this guide, grounded in established spectroscopic principles and data from closely related analogs, offers a robust predictive framework for its characterization.

Introduction: The Significance of this compound

The pyridazine nucleus is a prevalent scaffold in a myriad of biologically active compounds. The introduction of chloro and acetyl functionalities at the 3 and 6 positions of the pyridazine ring in this compound offers versatile handles for further chemical modifications. These features make it a valuable precursor in the synthesis of novel pharmaceutical and agrochemical agents.[1] Accurate and unambiguous structural elucidation is paramount in the drug discovery and development pipeline, rendering its spectroscopic signature of critical importance. This guide provides a detailed walkthrough of the expected spectroscopic data, empowering researchers to confidently identify and characterize this key intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the protons and carbons in its asymmetric structure.

Experimental Protocol: A Standard Approach

A standard protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyridazine ring and the three protons of the acetyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.0 - 8.2 | Doublet | ~9.0 | 1H | H4 |

| ~7.8 - 8.0 | Doublet | ~9.0 | 1H | H5 |

| ~2.8 | Singlet | - | 3H | -CH₃ |

Interpretation and Justification:

The pyridazine ring protons (H4 and H5) are expected to appear as two distinct doublets due to their coupling to each other. The electron-withdrawing nature of the acetyl group at position 3 and the chloro group at position 6 will deshield these protons, shifting them downfield into the aromatic region. The expected coupling constant of ~9.0 Hz is typical for ortho-coupled protons on a pyridazine ring. The acetyl methyl protons will appear as a singlet, as there are no adjacent protons to couple with, in the typical region for a methyl ketone.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~195 - 200 | C=O (ketone) |

| ~155 - 160 | C6 (C-Cl) |

| ~150 - 155 | C3 (C-C=O) |

| ~130 - 135 | C4 |

| ~125 - 130 | C5 |

| ~25 - 30 | -CH₃ |

Interpretation and Justification:

The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift. The two carbons of the pyridazine ring directly attached to the electron-withdrawing chloro and acetyl groups (C6 and C3) will also be significantly deshielded. The remaining two pyridazine carbons (C4 and C5) will appear at more intermediate chemical shifts, while the methyl carbon of the acetyl group will be the most upfield signal.

Diagram: Predicted ¹H NMR Splitting Pattern

References

An In-depth Technical Guide to 3-Acetyl-6-chloropyridazine (CAS Number: 214701-31-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential hazards, and synthetic context of 3-Acetyl-6-chloropyridazine (CAS No. 214701-31-2). While this compound is primarily recognized as a synthetic intermediate, this document collates available data to inform researchers on its characteristics and safe handling. Due to a notable lack of in-depth biological and toxicological studies on this specific molecule, this guide also outlines areas where further research is critically needed to fully elucidate its potential applications and safety profile.

Introduction: The Role of Pyridazine Scaffolds in Modern Chemistry

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry. The electronic properties conferred by the nitrogen atoms, coupled with the potential for diverse functionalization, make pyridazine derivatives attractive candidates for interacting with a wide array of biological targets. This compound emerges as a key building block in this context, offering two reactive sites—the acetyl and chloro groups—for further chemical modification.[1] Its utility lies in the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[1]

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known properties of this compound.

| Property | Value | Source |

| CAS Number | 214701-31-2 | [2] |

| Molecular Formula | C₆H₅ClN₂O | [3] |

| Molecular Weight | 156.57 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Boiling Point | 343.9±22.0 °C (Predicted) | N/A |

| Density | 1.311±0.06 g/cm³ (Predicted) | N/A |

| pKa | -1.05±0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |

Synonyms:

-

1-(6-Chloropyridazin-3-yl)ethanone

-

Ethanone, 1-(6-chloro-3-pyridazinyl)-[3]

Synthetic Pathways and Reactivity

While detailed, step-by-step synthetic protocols for this compound are not extensively published in peer-reviewed literature, its structure suggests a logical synthetic route. The reactivity of this molecule is governed by the electrophilic nature of the acetyl group's carbonyl carbon and the susceptibility of the chloro-substituted carbon on the pyridazine ring to nucleophilic substitution.

Conceptual Synthetic Workflow

A plausible synthetic approach would involve the Friedel-Crafts acylation of a suitable pyridazine precursor. The diagram below illustrates a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Potential for Derivatization

The two primary reactive sites on this compound offer numerous possibilities for creating a library of derivatives.

-

Reactions at the Acetyl Group: The carbonyl group can undergo a variety of classical reactions, including reduction to an alcohol, reductive amination to form substituted amines, and condensation reactions to build more complex heterocyclic systems.

-

Reactions at the Chloro Group: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

The interplay of these two reactive centers makes this compound a versatile intermediate for combinatorial chemistry and lead optimization campaigns.

Hazard Identification and Safe Handling

Given the limited specific toxicological data for this compound, a cautious approach to handling is imperative. The available information suggests the following hazards:

| Hazard Statement | GHS Classification |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |

| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) (Category 3) |

Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling this compound. The following PPE is recommended as a minimum:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate footwear.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 2-8°C under an inert atmosphere.[2]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Biological and Toxicological Profile: A Call for Further Investigation

A significant gap exists in the scientific literature regarding the specific biological activities and toxicological profile of this compound. While it is used as an intermediate in the synthesis of potentially biologically active molecules, its intrinsic activity is largely uncharacterized.[1]

Potential Areas for Biological Screening

Given the known activities of other pyridazine derivatives, future research on this compound and its derivatives could explore the following areas:

-

Anticancer Activity: Pyridazine-containing compounds have been investigated for their potential as anticancer agents.

-

Antimicrobial Activity: The pyridazine scaffold is present in some antimicrobial agents.

-

Enzyme Inhibition: The electrophilic nature of the acetyl group could lend itself to covalent or non-covalent interactions with enzyme active sites.

-

Central Nervous System (CNS) Activity: Some pyridazine derivatives have shown activity in the CNS.[1]

Proposed Toxicological Evaluation Workflow

To address the current knowledge gap, a systematic toxicological evaluation of this compound is recommended.

Caption: Proposed workflow for the toxicological evaluation of this compound.

Conclusion and Future Outlook

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its dual reactivity makes it an attractive starting material for generating chemical diversity. However, the lack of comprehensive biological and toxicological data on the compound itself is a major limitation. It is strongly recommended that researchers undertaking work with this molecule proceed with caution and consider conducting foundational toxicological studies to ensure safe handling and to better understand its potential biological effects. Future publications detailing the biological activities of derivatives of this compound would be a valuable contribution to the scientific community.

References

The Architecture of Pyridazines: A Technical Guide to Synthesis for Researchers and Drug Development Professionals

Foreword: The Enduring Relevance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the design of functional molecules.[1][2] Its unique electronic properties, characterized by a high dipole moment and robust hydrogen-bonding capacity, make it a privileged scaffold in medicinal chemistry and a versatile building block in materials science.[1][3] From the development of pharmaceuticals targeting critical inflammatory pathways to the creation of advanced π-conjugated materials, the synthesis of pyridazine derivatives remains a field of intense investigation and innovation.[3][4] This guide provides an in-depth exploration of the core synthetic strategies employed to construct and functionalize the pyridazine ring, offering both foundational knowledge and insights into contemporary methodologies for researchers, scientists, and professionals in drug development.

I. Foundational Strategies: Building the Pyridazine Core

The classical and most direct approaches to the pyridazine ring system rely on the cyclization of acyclic precursors, primarily through the condensation of a four-carbon unit with a hydrazine derivative.

The Paal-Knorr Synthesis and its Variants: Condensation of 1,4-Dicarbonyl Compounds

A cornerstone of pyridazine synthesis is the reaction of 1,4-dicarbonyl compounds with hydrazine.[5][6][7] This method offers a straightforward route to a wide array of substituted pyridazines. The causality behind this reaction lies in the nucleophilic attack of the hydrazine nitrogens on the electrophilic carbonyl carbons, followed by dehydration to form the stable aromatic ring.

The initial reaction forms a dihydropyridazine intermediate, which can then be oxidized to the corresponding pyridazine.[6] The choice of oxidizing agent is critical and can range from mild reagents like air or chromium trioxide to more robust systems.[5]

Experimental Protocol: Synthesis of 3,6-Disubstituted Pyridazines from Unsaturated 1,4-Diketones [7]

-

Reaction Setup: Dissolve the unsaturated 1,4-diketone in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate to the solution. For Z-isomers of the diketone, the reaction often proceeds readily at room temperature. E-isomers may require heating under reflux.[7]

-

Cyclization: Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. The pyridazine product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by crystallization or column chromatography.

From Maleic Anhydrides to Pyridazinediones

Pyridazinediones, particularly those derived from maleic anhydride and its derivatives, are crucial intermediates and possess significant biological activity themselves.[8][9] The synthesis is typically a one-pot reaction involving the condensation of a substituted maleic anhydride with hydrazine.[7][8]

Table 1: Representative Synthesis of Pyridazinediones from Maleic Anhydrides

| Starting Material | Reagent | Product | Yield | Reference |

| Methylmaleic anhydride | Hydrazine dihydrochloride | 6-Hydroxy-4-methylpyridazin-3(2H)-one | 94% | [7] |

| Monobromo maleic anhydride | Hydrazine | Bromopyridazinedione | - | [8] |

| Dibromo maleic anhydride | Hydrazine | Dibromopyridazinedione | - | [8] |

II. Modern Synthetic Approaches: The Power of Cycloaddition

Cycloaddition reactions have emerged as powerful and versatile tools for the construction of the pyridazine ring, offering high regioselectivity and access to complex, functionalized derivatives.[10][11]

Inverse Electron-Demand Diels-Alder (iEDDA) Reactions

The inverse electron-demand Diels-Alder reaction is a particularly effective strategy, where an electron-deficient diene reacts with an electron-rich dienophile. In the context of pyridazine synthesis, electron-deficient tetrazines or triazines serve as the diene precursor, which, upon cycloaddition with an alkene or alkyne, extrude nitrogen gas to form the pyridazine ring.[12][13] This method is highly efficient for creating polysubstituted and fused pyridazine systems.

A notable application is the reaction of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (dptz) with various dienophiles to synthesize ligands for multimetallic complexes.[13]

Logical Workflow: Inverse Electron-Demand Diels-Alder Synthesis

Caption: iEDDA reaction pathway for pyridazine synthesis.

[3+2] and [4+2] Cycloaddition Reactions

Other cycloaddition strategies, such as [3+2] and [4+2] reactions, provide access to a variety of pyridazine-containing fused heterocyclic systems.[10][11] For instance, the [3+2] cycloaddition of pyridazinium ylides with fluorinated dipolarophiles yields tetrahydropyrrolopyridazine structures.[10] A catalyst-free [4+2] cycloaddition–elimination reaction of α-halogeno hydrazones with enaminones has also been developed for the regioselective synthesis of pyridazine and tetrahydrocinnoline derivatives.[11]

III. Functionalization and Derivatization: Expanding Chemical Diversity

While the construction of the pyridazine core is fundamental, the ability to functionalize the ring is paramount for tuning its properties for specific applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are indispensable tools for the C-C and C-N bond formation on the pyridazine ring.[14][15][16] These reactions typically utilize halogenated pyridazines as starting materials, which are readily accessible. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond.[16]

For example, a series of π-conjugated molecules based on pyridazine and thiophene have been synthesized using the Suzuki-Miyaura cross-coupling reaction.[15]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-bromo-6-(thiophen-2-yl)pyridazine [15]

-

Reaction Setup: To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture and perform an extractive work-up. The organic layer is then dried and concentrated.

-

Purification: Purify the crude product by column chromatography to obtain the desired coupled product.

Nucleophilic Aromatic Substitution (S_NAr)

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups like halogens.[7][14] This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward method for derivatization.

Reaction Pathway: Nucleophilic Aromatic Substitution on Dichloropyridazine

Caption: General scheme for SNAr on dichloropyridazine.

IV. Conclusion and Future Outlook

The synthesis of pyridazine derivatives is a dynamic and evolving field. While classical methods remain valuable for their simplicity and scalability, modern synthetic strategies, particularly cycloaddition and cross-coupling reactions, have opened up new avenues for creating structurally diverse and complex molecules. The continued development of novel synthetic methodologies will undoubtedly fuel further discoveries in medicinal chemistry, materials science, and beyond, solidifying the pyridazine scaffold as a truly versatile and impactful heterocyclic system.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazine and its derivatives | PPTX [slideshare.net]

- 3. Incorporation of pyridazine rings in the structure of functionalized π-conjugated materials - RSC Advances (RSC Publishing) DOI:10.1039/C1RA00207D [pubs.rsc.org]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iglobaljournal.com [iglobaljournal.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00310D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics [mdpi.com]

- 11. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of pyridazinyl ligands for multimetallic complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Use of Polyfunctionalized Pyridazines as Reactive Species for Bui...: Ingenta Connect [ingentaconnect.com]

- 15. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Introduction: The Privileged Pyridazine Scaffold in Modern Chemistry

References

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 4. ijcrt.org [ijcrt.org]

- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. metaphactory [semopenalex.org]

- 12. iiste.org [iiste.org]

- 13. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. research.rug.nl [research.rug.nl]

- 26. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 30. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 31. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 32. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 33. youtube.com [youtube.com]

exploring the biological potential of pyridazinone derivatives.

An In-Depth Technical Guide to the Biological Potential of Pyridazinone Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridazinone scaffold, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable structural versatility and broad spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of pyridazinone derivatives. We will dissect the key signaling pathways modulated by these compounds and provide detailed, field-proven protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this privileged pharmacophore.

The Pyridazinone Core: Foundational Chemistry and Synthesis

The pyridazin-3(2H)-one nucleus is the cornerstone of a vast library of bioactive molecules. Its chemical tractability allows for substitutions at multiple positions (N2, C4, C5, C6), enabling fine-tuning of its pharmacological profile.[4]

Core Synthesis Strategy: Cyclocondensation

A prevalent and efficient method for synthesizing the 4,5-dihydropyridazin-3(2H)-one core involves the cyclocondensation of γ-ketoacids with hydrazine hydrate.[5] This reaction forms the heterocyclic ring, which serves as a versatile intermediate for further derivatization.

Rationale: This synthetic route is favored for its reliability and the ready availability of starting materials. The γ-ketoacid provides the carbon backbone, while hydrazine hydrate introduces the crucial adjacent nitrogen atoms characteristic of the pyridazine ring.

Exemplary Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one [6][7]

-

Step 1: Friedel-Crafts Acylation. An appropriate aromatic compound is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to yield a β-aroylpropionic acid (a γ-ketoacid).

-

Step 2: Cyclocondensation. The resulting β-aroylpropionic acid is refluxed with hydrazine hydrate (NH₂NH₂) in a suitable solvent such as ethanol.

-

Mechanism: The terminal nitrogen of hydrazine performs a nucleophilic attack on the ketone carbonyl of the acid, followed by an intramolecular condensation between the other hydrazine nitrogen and the carboxylic acid group, eliminating two molecules of water to form the stable six-membered pyridazinone ring.

-

Purification: The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 6-aryl-4,5-dihydropyridazin-3(2H)-one derivative.

-

Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure completion.[6]

Spectrum of Biological Activities & Mechanisms of Action

Pyridazinone derivatives exhibit a wide array of pharmacological effects, making them attractive candidates for multiple therapeutic areas.[8][9][10]

Anti-inflammatory and Analgesic Activity

A significant body of research highlights the potential of pyridazinones as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles compared to classic NSAIDs.[4][8][11]

Mechanism of Action: Cyclooxygenase (COX) Inhibition Many pyridazinone derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[12][13][14] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins (PGE₂), key mediators of pain, fever, and inflammation.[15] Some derivatives show selectivity for COX-2 over the constitutive COX-1 isoform, which is crucial for maintaining gastrointestinal and renal function.[12][16] This selectivity is a key objective in designing safer NSAIDs.[14]

Signaling Pathway: Arachidonic Acid Cascade

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. sarpublication.com [sarpublication.com]

- 9. miragenews.com [miragenews.com]

- 10. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 11. tandfonline.com [tandfonline.com]

- 12. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 15. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 16. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure and formula of 3-Acetyl-6-chloropyridazine.

An In-depth Technical Guide to 3-Acetyl-6-chloropyridazine: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 214701-31-2), a pivotal heterocyclic building block in modern organic synthesis. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's fundamental structure, physicochemical properties, and spectroscopic signature. Furthermore, it presents an in-depth, field-proven protocol for its synthesis, explaining the underlying chemical principles and experimental rationale. The guide also explores the compound's reactivity and its established applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents, underscoring its significance in contemporary chemical research.

Introduction

This compound is a disubstituted pyridazine derivative that has emerged as a versatile intermediate in synthetic chemistry. Its unique structural arrangement, featuring an electron-deficient pyridazine core functionalized with a reactive chlorine atom and a modifiable acetyl group, makes it a highly valuable precursor for constructing more complex molecular architectures.[1] The pyridazine moiety is a common scaffold in many biologically active compounds, and the specific substitution pattern of this molecule offers strategic advantages for library synthesis and lead optimization campaigns. This guide aims to consolidate the essential technical information required for the effective handling, synthesis, and application of this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

Chemical Formula and Molecular Weight

-

Molecular Weight: 156.57 g/mol [2]

Structural Elucidation

The molecular architecture of this compound consists of a six-membered aromatic pyridazine ring. This heterocyclic core contains two adjacent nitrogen atoms, which significantly influences its electronic properties. The key features are:

-

Pyridazine Ring: The two nitrogen atoms are highly electronegative, rendering the ring electron-deficient. This property is fundamental to its reactivity, particularly its susceptibility to nucleophilic attack.

-

6-Chloro Group: The chlorine atom at the C6 position is a good leaving group, making this site the primary target for nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the ring facilitates this displacement.[5]

-

3-Acetyl Group: This electron-withdrawing group further deactivates the ring towards electrophilic attack but enhances its reactivity towards nucleophiles. The ketone functionality also serves as a synthetic handle for a wide array of chemical transformations, such as condensation reactions, reductions, or oxidations.[6]

These features combined create a molecule with distinct and predictable reactivity, allowing for its strategic incorporation into larger, more complex target structures.

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 214701-31-2 | [2][3][7] |

| Appearance | Powder or liquid | [3] |

| Boiling Point | 343.9 °C at 760 mmHg | [2] |

| Density | 1.312 g/cm³ | [2] |

| Flash Point | 161.8 °C | [2] |

| Purity | Typically ≥96-97% | [2][3] |

Spectroscopic Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. The following table outlines the expected characteristic signals, which serve as a benchmark for sample validation.

| Technique | Expected Signature |

| IR Spectroscopy | ~1690 cm⁻¹ (strong, sharp): C=O stretch of the aryl ketone.~1570 cm⁻¹: C=N stretching of the pyridazine ring.~750-850 cm⁻¹: C-Cl stretching. |

| ¹H NMR | ~2.7 ppm (singlet, 3H): Methyl protons (-COCH₃).~7.8-8.2 ppm (doublet, 1H): Aromatic proton adjacent to the chloro group.~9.2-9.5 ppm (doublet, 1H): Aromatic proton adjacent to the acetyl group. |

| ¹³C NMR | ~25 ppm: Methyl carbon (-COCH₃).~130-160 ppm: Four distinct aromatic carbon signals.~195 ppm: Carbonyl carbon (C=O). |

| Mass Spectrometry | Molecular Ion (M⁺): m/z ≈ 156.Isotopic Peak (M+2): m/z ≈ 158, with an intensity of ~33% relative to the M⁺ peak, characteristic of the presence of a single chlorine atom.[2] |

Synthesis and Reactivity

Synthetic Strategy

The synthesis of this compound is most effectively approached via a Friedel-Crafts-type acylation reaction on a suitable pyridazine precursor. The primary challenge lies in controlling the regioselectivity of the acylation. A logical precursor is 3-chloropyridazine, though its synthesis and subsequent acylation can be complex. An alternative and well-documented strategy in related heterocyclic systems involves the acylation of a more readily available starting material. The workflow below illustrates a plausible and robust synthetic route.

Exemplary Synthesis Protocol

This protocol is adapted from established methodologies for the acylation of similar electron-deficient heterocycles and serves as a robust starting point for laboratory synthesis.[6]

Reaction: Friedel-Crafts Acylation of 3-chloropyridazine

Materials:

-

3-chloropyridazine

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (DCM)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reactor Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.5 equivalents). Anhydrous DCM is added to create a suspension.

-

Catalyst Complexation: The suspension is cooled to 0 °C in an ice bath. Acetyl chloride (1.2 equivalents) is added dropwise via the dropping funnel over 15 minutes.

-

Causality: This step forms the reactive acylium ion complex with the Lewis acid catalyst. The low temperature is critical to control the exothermicity and prevent degradation of the reagents.[6]

-

-

Substrate Addition: A solution of 3-chloropyridazine (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C.

-

Reaction Monitoring: The reaction is stirred at 0-5 °C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

-

Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a vigorously stirred mixture of crushed ice and water.

-

Causality: This step quenches the reaction by decomposing the unreacted acetyl chloride and the aluminum chloride catalyst. This process is highly exothermic and must be performed with caution.

-

-

Workup and Extraction: The quenched mixture is transferred to a separatory funnel. The organic layer is separated. The aqueous layer is extracted twice more with DCM.

-

Neutralization and Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization to afford the final product.

Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C6 position is readily displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction is the cornerstone of its application, enabling the introduction of diverse substituents at this position. It is a key substrate for cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations.[8]

-

Acetyl Group Transformations: The ketone can undergo a wide range of reactions, such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger), or conversion to an oxime or hydrazone, providing a secondary point for molecular diversification.

Applications in Research and Development

This compound is not an end-product but a critical starting material for high-value chemical targets.

-

Medicinal Chemistry: It serves as a scaffold for the synthesis of compounds targeting a range of biological pathways. Its derivatives have been investigated for applications in oncology, central nervous system disorders, and inflammatory conditions. The ability to easily modify both the C6 and C3 positions makes it ideal for generating focused libraries for structure-activity relationship (SAR) studies.[1]

-

Agrochemicals: The pyridazine core is present in numerous herbicides and pesticides. This compound provides a convenient entry point for creating novel pesticide candidates by introducing various toxophoric groups through substitution of the chlorine atom.[1]

Handling and Storage

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[3]

-

Handling: Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a high-utility heterocyclic intermediate characterized by a strategically functionalized, electron-deficient core. Its predictable reactivity, particularly the facile displacement of the C6-chloro group and the versatility of the C3-acetyl moiety, establishes it as a powerful tool for synthetic chemists. The robust synthetic protocol and well-defined spectroscopic profile detailed in this guide provide the necessary foundation for its confident application in the pursuit of novel and complex molecules for the pharmaceutical and agrochemical industries.

References

- 1. This compound [myskinrecipes.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound, CasNo.214701-31-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. 3-Acetyl-6-chloropyridine | Properties, Uses, Safety Data & Supplier Information – High Purity Chemicals from China [pipzine-chem.com]

- 7. This compound | 214701-31-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Intermediate: Application Notes and Protocols for 3-Acetyl-6-chloropyridazine in Organic Synthesis

The pyridazine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Within this important class of heterocycles, 3-Acetyl-6-chloropyridazine emerges as a highly versatile synthetic intermediate. Its unique arrangement of functional groups—a reactive acetyl moiety, a nucleophilically displaceable chlorine atom, and the pyridazine ring itself—offers multiple avenues for chemical elaboration. This guide provides detailed application notes and protocols for the synthesis and utilization of this compound, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Characterization

| Property | Value | Source |

| CAS Number | 214701-31-2 | [3][4] |

| Molecular Formula | C₆H₅ClN₂O | [3][4] |

| Molecular Weight | 156.57 g/mol | [3][4] |

| Appearance | Expected to be a solid | N/A |

| Boiling Point | 343.87°C at 760 mmHg | [3] |

| Density | 1.312 g/cm³ | [3] |

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the methyl protons of the acetyl group and the aromatic protons on the pyridazine ring.

-

¹³C NMR: Resonances for the carbonyl and methyl carbons of the acetyl group, as well as the carbons of the pyridazine ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone and C-Cl bond.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.[5][6][7]

Synthesis of this compound: A Proposed Protocol

Step 1: Synthesis of 3-Amino-6-chloropyridazine

The initial step involves the selective amination of 3,6-dichloropyridazine.

Protocol:

-

To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol, methylene dichloride), add aqueous ammonia.[8]

-

The reaction mixture is heated in a sealed vessel at a temperature ranging from 30-180°C for 5-26 hours, with the progress monitored by Thin Layer Chromatography (TLC).[8]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or silica gel column chromatography to yield 3-Amino-6-chloropyridazine.[8][9]

Step 2: Proposed Synthesis of this compound via a Modified Acylation Reaction

A feasible route to introduce the acetyl group at the 3-position could be a Friedel-Crafts-type acylation. Given the nature of the pyridazine ring, a direct Friedel-Crafts reaction might be challenging. A more plausible approach would involve the conversion of the amino group to a more suitable functional group for subsequent acylation, or the use of a modern cross-coupling methodology. For the purpose of this guide, we propose a conceptual pathway. A more direct acylation of a related pyridazine precursor could also be envisioned.

Conceptual Protocol (Friedel-Crafts Acylation of a Pyridazine Precursor):

-

A suitable 6-chloropyridazine precursor is dissolved in an inert solvent.

-

A Lewis acid catalyst, such as aluminum chloride, is added.[10]

-

Acetyl chloride or acetic anhydride is added dropwise at a controlled temperature.

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is quenched with ice water, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by chromatography.

It is important to note that the reactivity of the pyridazine ring towards Friedel-Crafts acylation needs to be carefully considered, and optimization of reaction conditions would be necessary.[10][11][12][13][14]

Caption: Proposed synthetic pathway for this compound.

Applications in the Synthesis of Bioactive Molecules

The presence of the acetyl and chloro functionalities makes this compound a valuable precursor for a variety of heterocyclic systems.

Application 1: Synthesis of Pyridazinyl-Chalcones via Claisen-Schmidt Condensation

Chalcones are important intermediates in the synthesis of flavonoids and are known to possess a wide range of biological activities.[15][16] The acetyl group of this compound can readily undergo a Claisen-Schmidt condensation with aromatic aldehydes to furnish pyridazinyl-chalcones.[15][16][17][18]

Protocol:

-

Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of a base, such as potassium hydroxide or sodium hydroxide.

-

Stir the reaction mixture at room temperature for 12-24 hours.[15]

-

Monitor the reaction progress by TLC.

-

Upon completion, acidify the mixture with dilute HCl.[15]

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent.

Representative Data:

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | (E)-1-(6-chloropyridazin-3-yl)-3-phenylprop-2-en-1-one | ~85 |

| 4-Chlorobenzaldehyde | (E)-1-(6-chloropyridazin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | ~90 |

| 4-Methoxybenzaldehyde | (E)-1-(6-chloropyridazin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | ~88 |

digraph "Synthesis of Pyridazinyl-Chalcones" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];A [label="this compound"]; B [label="Aromatic Aldehyde"]; C [label="Pyridazinyl-Chalcone"];

A -> C; B -> C [label="Base (e.g., KOH), Ethanol, RT"]; }

Caption: General scheme for the synthesis of pyridazinyl-chalcones.

Application 2: Synthesis of Pyrazolylpyridazines

The reaction of the acetyl group with hydrazine derivatives provides a straightforward route to pyrazole-containing heterocycles. These scaffolds are of significant interest in drug discovery.

Protocol:

-

Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid.

-

Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution.[19][20]

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is triturated with water or a non-polar solvent to induce crystallization.

-

The solid product is collected by filtration, washed, and dried to afford the desired pyrazolylpyridazine.

Caption: Synthesis of pyrazolylpyridazines from this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, providing access to a diverse range of heterocyclic compounds with potential biological activities. The protocols outlined in this guide, based on established chemical principles and analogous reactions, offer a solid foundation for researchers to explore the synthetic utility of this important building block in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. test-psk.inforang.com [test-psk.inforang.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]

- 8. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 9. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 10. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Friedel-Crafts reactions for biomolecular chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]

- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Design, synthesis and biological activity of chalcone derivatives containing pyridazine - Arabian Journal of Chemistry [arabjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 19. researchgate.net [researchgate.net]

- 20. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

experimental protocol for Suzuki coupling with 3-Acetyl-6-chloropyridazine.

An Application Note and Experimental Protocol for the Suzuki-Miyaura Coupling of 3-Acetyl-6-chloropyridazine

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyridazine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the fields of medicinal chemistry and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3][4] The pyridazine nucleus, an electron-deficient diazine, is a privileged scaffold found in numerous biologically active compounds, making it a molecule of significant interest for drug development professionals.[5][6]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound. As a heteroaryl chloride, this substrate presents unique challenges compared to its bromide or iodide counterparts. Therefore, this guide emphasizes not just the procedural steps but also the critical rationale behind the selection of catalysts, ligands, bases, and solvents to ensure a successful and reproducible outcome.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or its ester) with an organohalide.[7][8] The transformation is orchestrated by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[9]

-

Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium complex.[1][10][11]

-

Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Below is a diagram illustrating this essential catalytic process.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is designed as a robust starting point. Optimization may be required depending on the specific boronic acid used.